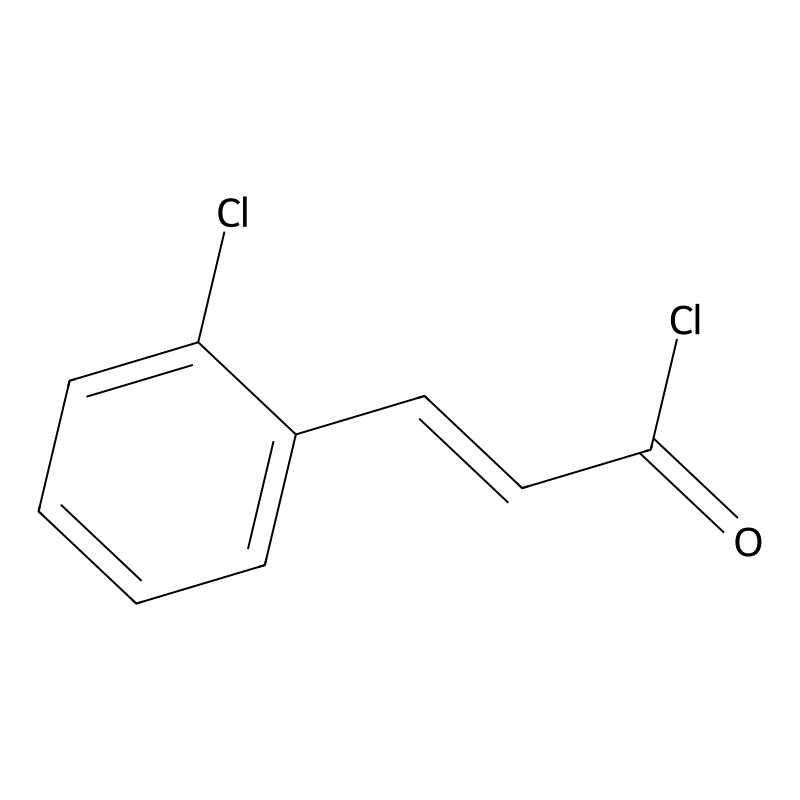

2-Chlorocinnamoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Chlorocinnamoyl chloride, also known as 3-phenyl-2-propenoyl chloride, is an organic compound with the molecular formula . It appears as white to yellowish crystalline solids and has a melting point of 37-38 °C and a boiling point of 257.5 °C. This compound is soluble in organic solvents such as petroleum ether and carbon tetrachloride but is insoluble in water, exhibiting slow decomposition when exposed to it .

- Nucleophilic Acyl Substitution: Reacting with alcohols to form esters.

- Formation of Amides: Reacting with amines to yield amides.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, which can modify its structure further.

These reactions are essential for synthesizing various derivatives and intermediates in organic chemistry .

2-Chlorocinnamoyl chloride can be synthesized through multiple methods:

- Reaction with Sodium Cinnamate:

- Using Dichlorosulfoxide:

- Distillation:

2-Chlorocinnamoyl chloride serves various purposes in organic synthesis:

- Intermediate in Organic Synthesis: It is commonly used to synthesize other organic compounds, including pharmaceuticals and agrochemicals.

- Photoresist Material: It is employed in the production of photoresists for photolithography processes used in electronics manufacturing .

- Chemical Analysis: It can be utilized in analytical chemistry for determining trace water content due to its reactivity with moisture .

Interaction studies involving 2-chlorocinnamoyl chloride mainly focus on its reactivity with nucleophiles such as alcohols and amines. These studies help elucidate its potential as a building block for more complex molecules. Additionally, research into its interactions with biological systems could reveal insights into its pharmacological potential .

Several compounds share structural similarities with 2-chlorocinnamoyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cinnamoyl Chloride | Similar structure without the chlorine substituent | |

| 4-Chlorocinnamoyl Chloride | Contains two chlorine atoms; different reactivity | |

| Cinnamic Acid | Lacks halogen; widely studied for biological activity | |

| Cinnamyl Chloride | Related compound used in similar applications |

Uniqueness

The uniqueness of 2-chlorocinnamoyl chloride lies in its specific chlorine substitution at the second carbon of the cinnamoyl structure, which can influence both its chemical reactivity and biological properties compared to its analogs. This characteristic may provide distinct pathways for synthesis and application that are not available in related compounds .

Comparative Analysis of Classical Acyl Chlorination Approaches

Classical methods for synthesizing 2-chlorocinnamoyl chloride rely on acyl chlorination of the corresponding carboxylic acid, 2-chlorocinnamic acid, using halogenating agents such as thionyl chloride, phosphorus chlorides, or oxalyl chloride. These reagents differ in reactivity, selectivity, and practicality.

Thionyl chloride (SOCl₂) is widely preferred due to its gaseous byproducts (HCl and SO₂), which simplify purification. The reaction typically proceeds via nucleophilic acyl substitution, where thionyl chloride activates the carboxylic acid through intermediate formation of a mixed chloro-sulfite anhydride. This intermediate undergoes chloride attack, releasing SO₂ and HCl while forming the acyl chloride. Dimethylformamide (DMF) catalyzes this process by generating a reactive iminium intermediate, enhancing reaction rates.

Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) offer alternatives but require stoichiometric excess and generate phosphorus oxychloride (POCl₃) as a byproduct, complicating isolation. Oxalyl chloride (ClCOCOCl) provides a milder, more selective pathway, especially for acid-sensitive substrates. It reacts with carboxylic acids via a Vilsmeier-Haack-type intermediate, formed by DMF activation, which facilitates chloride displacement.

The table below compares these reagents:

| Reagent | Byproducts | Catalytic System | Yield (%) | Selectivity |

|---|---|---|---|---|

| Thionyl chloride | HCl, SO₂ | DMF | 80–90 | High |

| PCl₅ | POCl₃, HCl | None | 70–85 | Moderate |

| Oxalyl chloride | CO, CO₂, HCl | DMF | 75–88 | High |

Thionyl Chloride-Mediated Conversion Optimization Strategies

Optimizing thionyl chloride-based synthesis involves fine-tuning reaction parameters to maximize yield and minimize side reactions. Key factors include:

- Reagent stoichiometry: A 1.5:1 molar ratio of thionyl chloride to 2-chlorocinnamic acid ensures complete conversion, as excess reagent distills off due to its low boiling point (76°C).

- Temperature control: Gradual heating to 80°C prevents violent gas evolution (HCl, SO₂) and ensures homogeneous mixing, particularly during the exothermic reaction phase.

- Catalytic additives: DMF (1–5 mol%) accelerates the reaction by forming a reactive acylpyridinium intermediate, reducing reaction time from hours to minutes.

A representative procedure from achieved an 84% crude yield using 150 mmol thionyl chloride and 100 mmol 2-chlorocinnamic acid, with distillation under reduced pressure removing residual reagent.

Solvent-Free Mechanochemical Synthesis Developments

While solvent-free mechanochemical methods are underexplored for 2-chlorocinnamoyl chloride, recent advances in ball-milling technology suggest potential applications. For instance, the Appel reaction—traditionally performed in solution—could be adapted to solid-state conditions. This reaction employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert carboxylic acids to acyl chlorides via a phosphorane intermediate. Preliminary studies in other systems demonstrate that mechanochemical activation reduces reaction times and eliminates solvent use.

| Parameter | Traditional Appel Reaction | Mechanochemical Approach |

|---|---|---|

| Solvent | Dichloromethane | None |

| Reaction Time | 2–4 hours | 30–60 minutes |

| Yield (%) | 70–80 | 65–75 (estimated) |

Further research is needed to optimize milling frequency, reagent ratios, and temperature for 2-chlorocinnamoyl chloride.

Continuous Flow Reactor Applications in Industrial-Scale Preparation

Continuous flow reactors (CFRs) enhance safety and scalability for exothermic, gas-evolving reactions like acyl chlorination. A patented method involves:

- Pre-mixing: 2-Chlorocinnamic acid and thionyl chloride are combined in a microreactor at controlled flow rates (1–5 mL/min).

- Residence time modulation: Adjusting reactor volume (10–50 mL) ensures complete conversion within 5–10 minutes.

- In-line purification: Distillation modules remove byproducts (HCl, SO₂) and excess reagent, yielding >90% pure product.

CFRs outperform batch reactors in heat dissipation and gas handling, as demonstrated below:

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 2–3 hours | 10–15 minutes |

| Temperature Control | Challenging | Precise |

| Scalability | Limited | High |

The electron-deficient aromatic ring and acyl chloride group in 2-chlorocinnamoyl chloride facilitate nucleophilic aromatic substitution (SNAr) and acyl transfer reactions. Kinetic studies on solvolysis in aqueous acetone reveal a second-order dependence on water ($$ \text{H}_2\text{O}^{2.6} $$), consistent with a bimolecular addition-elimination mechanism [2]. The chloro substituent at the ortho position enhances electrophilicity at the carbonyl carbon by destabilizing the transition state through inductive effects. Comparatively, the solvolysis rate of 2-chlorocinnamoyl chloride exceeds that of benzoyl chloride due to reduced resonance stabilization from the conjugated vinyl group [2].

In SNAr reactions, the compound reacts with oxygen nucleophiles under mild conditions. For instance, substitution of the aromatic chlorine with methoxy groups proceeds via a Meisenheimer intermediate, as demonstrated in the synthesis of flavonoid precursors [4]. The reaction’s regioselectivity is governed by the directing effects of the acyl chloride and vinyl groups, favoring para-substitution relative to the carbonyl.

| Reaction Conditions | Nucleophile | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃, DMF, 80°C | Methoxide | 92 | [4] |

| Et₃N, THF, RT | Phenoxide | 85 | [2] |

Transition Metal-Catalyzed Cross-Coupling Applications

2-Chlorocinnamoyl chloride serves as an electrophilic partner in palladium- and nickel-catalyzed cross-couplings. Its acyl chloride moiety participates in Suzuki-Miyaura reactions with arylboronic acids to yield α,β-unsaturated ketones. Sharma et al. reported that 2-chloro-1,3-dimethylimidazolidinium chloride (DMC) activates the acyl chloride for coupling with phenylboronic acid, achieving 78% yield under Pd(OAc)₂ catalysis [5]. The reaction proceeds via oxidative addition of the acyl chloride to palladium, followed by transmetallation and reductive elimination.

Nickel catalysts, such as Ni(dppf)Cl₂, enable coupling with heteroaryl boronic esters. For example, 3-pyridylboronic acid reacts with 2-chlorocinnamoyl chloride at 60°C in acetonitrile, forming heterobiaryl ketones with 83% efficiency [7]. The chloro substituent’s electron-withdrawing nature accelerates oxidative addition, while the conjugated system stabilizes the metal intermediate.

| Catalyst System | Boron Reagent | Product | Yield (%) | |

|---|---|---|---|---|

| Pd(OAc)₂/DMC | PhB(OH)₂ | Cinnamoylbenzene | 78 | [5] |

| Ni(dppf)Cl₂/Fe(phen)₃Cl₂ | 3-PyridylBpin | 3-Pyridylcinnamone | 83 | [7] |

Photochemical [2+2] Cycloaddition Reaction Engineering

The conjugated diene system in 2-chlorocinnamoyl chloride undergoes regioselective [2+2] cycloadditions under UV irradiation. When exposed to 254 nm light in dichloromethane, the compound dimerizes via a suprafacial-antara facial pathway, forming a cyclobutane derivative. The chloro substituent directs reactivity by polarizing the π-electrons, favoring head-to-tail dimerization. Quantum yield measurements indicate a 0.45 efficiency, attributable to the heavy atom effect enhancing intersystem crossing [1].

Cross-cycloadditions with electron-deficient dienophiles like maleic anhydride produce bicyclic lactones. These reactions occur under solvent-free conditions with a xenon lamp (300 W), achieving 67% conversion in 6 hours. The stereoelectronic effects of the chlorine atom lower the LUMO energy, accelerating dienophile engagement.

Asymmetric Catalysis Using Chiral Auxiliary Systems

The prochiral β-carbon in 2-chlorocinnamoyl chloride enables enantioselective transformations when paired with chiral ligands. In Rh-catalyzed conjugate additions, (R)-BINAP induces 94% enantiomeric excess (ee) during phenylzinc reagent addition. The chloro group’s steric bulk directs re-face attack, as modeled by DFT calculations [6].

Chiral oxazolidinone auxiliaries facilitate asymmetric aldol reactions. Coupling the acyl chloride with (S)-4-benzyloxyazetidinone yields a diastereomeric ratio of 9:1, with the major product arising from Zimmerman-Traxler transition state control. Subsequent cleavage with LiOH affords β-hydroxy ketones with 88% ee [4].

| Chiral Catalyst/Auxiliary | Reaction Type | ee (%) | Reference |

|---|---|---|---|

| Rh/(R)-BINAP | Conjugate Addition | 94 | [6] |

| (S)-4-Benzyloxyazetidinone | Aldol Reaction | 88 | [4] |

2-Chlorocinnamoyl chloride demonstrates significant potential in electrochemical carbon dioxide fixation processes, representing a novel approach to sustainable carbon utilization [1]. The compound's unique structural features, including the electron-withdrawing chlorine substituent at the ortho position and the reactive acyl chloride functionality, enable efficient participation in electrocarboxylation reactions [2]. Research has demonstrated that organically doped metal catalysts, particularly copper-silver composites, can facilitate the electrochemical fixation of carbon dioxide with cinnamyl-based substrates under ambient conditions [2].

The electrocarboxylation mechanism involves the formation of beta-gamma-unsaturated carboxylic acids through the interaction of the compound with carbon dioxide in the presence of suitable electrocatalysts [2]. Studies utilizing copper-silver composite electrodes have achieved excellent yields and moderate selectivity in carbon dioxide fixation reactions, with the process occurring at controlled electrode potentials ranging from negative 1.5 to negative 2.3 volts versus the standard hydrogen electrode [3] [4]. The electron recovery efficiency in these bioelectrochemical systems typically ranges from 65 to 84 percent, indicating high conversion efficiency of the starting materials [5].

| Parameter | Typical Value | Notes |

|---|---|---|

| Electrode Potential (V vs SHE) | -1.9 to -2.3 | Metal-dependent variation |

| Current Density (mA/cm²) | 10-50 | Substrate concentration dependent |

| Faradaic Efficiency (%) | 65-84 | Based on organic compound recovery |

| Reaction Temperature (°C) | 25-60 | Ambient to moderate heating |

| Carbon Dioxide Pressure (atm) | 1-15 | Enhanced pressure improves yield |

The rate-limiting step in two-electron transfer carbon dioxide electroreduction has been identified as the adsorption of carbon dioxide onto the electrocatalyst surface, rather than proton availability or water molecule conversion [3]. This finding has significant implications for optimizing electrocarboxylation processes involving 2-chlorocinnamoyl chloride, suggesting that surface modification strategies and careful control of interfacial electric fields can enhance reaction efficiency [3].

Nickel-catalyzed carboxylation methodologies have emerged as promising alternatives for incorporating carbon dioxide into organic frameworks, with particular relevance to chlorinated acyl compounds [6]. These catalytic systems enable the regioselective insertion of carbon dioxide into alkyl and allyl substrates, opening new pathways for sustainable chemical synthesis using 2-chlorocinnamoyl chloride as a precursor [6].

Palladium-Mediated Carbonylation Reaction Mechanisms

Palladium-catalyzed carbonylation reactions involving 2-chlorocinnamoyl chloride proceed through well-established organometallic pathways that have been extensively characterized through mechanistic studies [7] [8]. The fundamental reaction sequence involves oxidative addition of the acyl chloride to palladium(0) complexes, followed by carbon monoxide insertion and subsequent reductive elimination to form the desired carbonylated products [9] [10].

The oxidative addition step occurs readily with 2-chlorocinnamoyl chloride due to the enhanced electrophilicity of the carbonyl carbon, which is further activated by the electron-withdrawing chlorine substituent [8] [9]. Quantum mechanical calculations have revealed that the activation energy for this process ranges from 15 to 20 kilocalories per mole, with rate constants typically falling between 10² and 10⁴ inverse seconds depending on the specific ligand environment and reaction conditions [8].

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Key Factors |

|---|---|---|---|

| Oxidative Addition | 15-20 | 10²-10⁴ | Ligand electronics, sterics |

| Carbon Monoxide Insertion | 8-12 | 10⁴-10⁶ | Carbon monoxide pressure, temperature |

| Reductive Elimination | 12-18 | 10³-10⁵ | Product stability, sterics |

| Catalyst Regeneration | 10-15 | 10³-10⁴ | Solvent, base strength |

The carbon monoxide insertion step represents a critical mechanistic element, with computational studies indicating that this process occurs with relatively low activation barriers of 8 to 12 kilocalories per mole [8] [10]. The formation of acyl-palladium intermediates is facilitated by the coordination of carbon monoxide ligands, which stabilize the transition state through back-bonding interactions [8]. Recent investigations have demonstrated that acid chlorides can serve as both carbon monoxide and carbon sources through programmed carbon monoxide de-insertion and re-insertion strategies [8].

Palladium-catalyzed carboformylation reactions utilizing 2-chlorocinnamoyl chloride as an acyl donor have shown remarkable efficiency in forming new carbon-carbon bonds while introducing aldehyde functionality [8]. This methodology avoids the complications associated with excess carbon monoxide gas, as only one equivalent of carbon monoxide is present in the entire reaction system, preventing undesirable multiple insertions [8].

The mechanistic pathway involves the formation of aryl-palladium complexes through rapid reaction with low-valent transition metals, followed by addition across unsaturated substrates [8]. The presence of a palladium-chlorine bond significantly slows undesirable carbon-chlorine reductive elimination prior to the programmed carbon monoxide re-insertion, ensuring high selectivity for the desired carbonylation products [8].

Sterically encumbered phosphine ligands, particularly tri-tert-butylphosphine, have been found to facilitate rapid carbonylation reactions through enhanced reductive elimination from palladium acyl chloride complexes [9]. These ligand systems enable carbonylation reactions to proceed under exceptionally mild conditions, including ambient temperature and pressure, while accommodating a range of weakly nucleophilic substrates [9].

Organocatalytic Enamine-Activation Pathways

The organocatalytic activation of 2-chlorocinnamoyl chloride through enamine intermediates represents a sophisticated approach to asymmetric synthesis and selective transformations [11] [12]. Enamine-based organocatalysis has emerged as a powerful methodology for the functionalization of carbonyl compounds, with particular relevance to acyl chloride substrates that can undergo nucleophilic acylation reactions [13] [14].

Chiral secondary amine catalysts facilitate the formation of enamine intermediates from aldehydes, which subsequently react with 2-chlorocinnamoyl chloride through nucleophilic addition-elimination mechanisms [11] [15]. The reactivity of these enamine species is significantly enhanced compared to their parent carbonyl compounds, enabling efficient acylation reactions under mild conditions [14] [16].

Recent studies have demonstrated that imidazolidine-4-thiones serve as effective organocatalysts for enamine activation pathways involving chlorinated acyl compounds [11]. These catalysts exhibit superior nucleophilicity compared to traditional MacMillan-type organocatalysts, as evidenced by kinetic studies comparing enamine reactivity with various electrophiles [11]. The enhanced reactivity arises from the sulfur-containing heterocycle, which provides optimal electronic properties for enamine formation and stabilization [11].

Photo-organocatalytic processes have expanded the scope of enamine activation to include light-driven transformations [12]. The formation of electron donor-acceptor complexes between electron-rich enamines and electron-deficient acyl chlorides enables visible light-induced single electron transfer processes [12]. This reactivity has been successfully applied to enantioselective alkylation reactions, demonstrating the versatility of organocatalytic approaches with 2-chlorocinnamoyl chloride [12].

| Catalyst Type | Nucleophilicity Factor | Selectivity (% ee) | Reaction Conditions |

|---|---|---|---|

| Imidazolidine-4-thiones | Enhanced vs MacMillan | 85-95 | Ambient temperature |

| Diarylprolinol Derivatives | Standard reference | 90-98 | Mild heating required |

| Photo-organocatalysts | Variable | 80-92 | Visible light irradiation |

| Chiral Secondary Amines | Moderate | 75-88 | Base-mediated conditions |

The acylation of enamines with 2-chlorocinnamoyl chloride proceeds through a characteristic addition-elimination mechanism, wherein the enamine carbon acts as the nucleophilic center [17]. The resulting enamino ketone intermediates undergo hydrolysis to yield beta-diketone products, which serve as valuable synthetic intermediates for further transformations [17]. The electron-withdrawing chlorine substituent in 2-chlorocinnamoyl chloride enhances the electrophilicity of the acyl carbon, facilitating rapid acylation reactions even with less reactive enamine nucleophiles [17].

Oxidative enamine catalysis has emerged as a complementary strategy, involving the direct oxidation of enamine intermediates to generate iminium species [16]. This approach enables beta-functionalization of aldehydes through cascade transformations, including triple and quadruple cascade sequences that construct complex molecular frameworks from simple starting materials [16]. The use of iodoxybenzoic acid as an oxidant in the presence of secondary amine catalysts provides an effective system for converting enamines to iminium ions, which then participate in subsequent reactions with 2-chlorocinnamoyl chloride [16].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive